2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at position 4 with a phenolic group bearing a 2-ethoxyphenoxy moiety and at position 5 with a (2-methylprop-2-en-1-yl)oxy group. The 2-ethoxyphenoxy group may influence binding specificity, while the methylpropenyloxy substituent could enhance lipophilicity and cellular uptake .
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-27-18-7-5-6-8-19(18)29-20-12-24-22(23)25-21(20)16-10-9-15(11-17(16)26)28-13-14(2)3/h5-12,26H,2,4,13H2,1,3H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWFQSQTHYGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC(=C)C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This is achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Functionalization of the pyrimidine ring: This involves S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
Introduction of the phenol and ethoxyphenoxy groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes suggests potential use as an antimicrobial agent. In vitro studies have indicated activity against various bacterial strains, making it a candidate for developing new antibiotics.
Agricultural Chemistry
The compound's unique structure allows it to function as a plant growth regulator or pesticide. Its mechanism may involve the inhibition of specific enzymes crucial for plant growth or the modulation of plant hormone levels. Initial field trials have shown promise in enhancing crop yields and resistance to pests.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5.2 | MCF-7 |
| Derivative B | 3.8 | MDA-MB-231 |
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 70 |
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent . It may also interact with other molecular targets involved in antimicrobial and antitumor activities, although further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol)
- Activity : Inhibits tubulin polymerization (IC₅₀ = 0.79 µM) and shows antiproliferative effects (IC₅₀ = 16–62 nM) against cancer cells .
- Structural Contrast: The indolyl substitution enhances tubulin binding, whereas the target compound’s 2-ethoxyphenoxy group may confer distinct steric or electronic interactions .
PPMP (2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)
- Activity: Induces G2/M arrest and apoptosis in esophageal cancer cells and shows efficacy in patient-derived xenografts (PDXs) .
- However, PPMP’s 3,4-dimethoxyphenyl-pyrazole core differs from the pyrimidine scaffold of the target compound .
Structural Analogs with Varied Substitutions
- Compound: 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol features a 4-methoxyphenoxy group. Para-substitution (vs. ortho in the target compound) may reduce steric hindrance, affecting target binding .
- Compound: 2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol includes halogenated aryl groups, which often enhance metabolic stability compared to alkoxy substituents .
Biological Activity
The compound 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule notable for its diverse biological activities. This compound is characterized by a pyrimidine ring, phenolic structures, and various substituents that contribute to its potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.52 g/mol. Its structure includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms, contributing to its reactivity.
- Phenolic groups : These enhance the compound's antioxidant properties.
- Ethoxy and alkenyl substituents : These groups may influence lipophilicity and bioavailability.
Biological Activities
Preliminary studies indicate that compounds analogous to 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol exhibit significant biological activities, including:
- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This could have implications in treating skin disorders and pigmentation issues.
- Antimicrobial Properties : Compounds with structural similarities have demonstrated activity against various microbial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been explored for their ability to reduce inflammation, which could be beneficial in chronic inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Tyrosinase Inhibition : The compound may inhibit tyrosinase by binding to its active site, thus preventing the conversion of tyrosine to melanin.
- Antioxidant Mechanism : The hydroxyl groups in the phenolic structure can scavenge free radicals, thereby protecting cells from oxidative damage.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:
Table 1: Biological Activities of Related Compounds
Case Study: Tyrosinase Inhibition
A detailed study on the inhibition of mushroom tyrosinase by phenolic compounds revealed that structural modifications significantly affect inhibitory potency. The study found that compounds with additional hydroxyl groups exhibited enhanced inhibitory effects, suggesting that similar modifications in 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol could improve its efficacy against tyrosinase .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Using appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing amino and ethoxy groups through nucleophilic substitution.
- Phenolic Coupling : Synthesizing the phenolic component separately before coupling it with the pyrimidine structure.
Optimizing these synthetic routes is essential for enhancing yield and purity, which directly impacts biological testing outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
